molecular formula C12H20N2O3S B1373379 2-[3-Amino(ethyl)-4-(ethylsulfonyl)anilino]-1-ethanol CAS No. 1220033-64-6

2-[3-Amino(ethyl)-4-(ethylsulfonyl)anilino]-1-ethanol

Cat. No. B1373379
M. Wt: 272.37 g/mol
InChI Key: JCSFMVPQIVLCQD-UHFFFAOYSA-N
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Description

“2-[3-Amino(ethyl)-4-(ethylsulfonyl)anilino]-1-ethanol” is a chemical compound that has attracted significant attention among scientists. It is available for purchase from various chemical suppliers .

Scientific Research Applications

Synthesis and Labeling

  • Synthesis of Labelled Pre-Prodrug : A study by Atwell and Denny (2007) focused on synthesizing labelled versions of the hypoxia-activated pre-prodrug PR-104, which is structurally related to the compound . The study involved [3H]NaBH4 reduction and late-stage deuterium incorporation (Atwell & Denny, 2007).

Drug Receptor Interactions

  • Beta-Receptor Differentiation : Lands, Ludueña, and Buzzo (1967) reported that structural modifications of related compounds influence sympathomimetic activity. Their research helps in understanding how changes in chemical structure, similar to 2-[3-Amino(ethyl)-4-(ethylsulfonyl)anilino]-1-ethanol, can differentiate between beta-receptor types (Lands, Ludueña, & Buzzo, 1967).

Polymer Synthesis

  • Conducting Liquid Crystalline Polymer : Hosseini, Sarrafi, and Hosseini (2013) explored the synthesis of a novel conducting liquid crystalline polymer based on poly(2-ethanol aniline). This study demonstrates the application of similar compounds in advanced material science (Hosseini, Sarrafi, & Hosseini, 2013).

Catalysis and Synthesis

  • Efficient Catalyst for Synthesis : Safaei-Ghomi, Enayat-Mehri, and Eshteghal (2017) discussed the use of a sulfone-supported catalyst for the synthesis of specific organic compounds, highlighting the potential role of similar chemical structures in catalytic processes (Safaei-Ghomi, Enayat-Mehri, & Eshteghal, 2017).

Electrophilic Reactions

  • Reaction with Aniline Derivatives : Petrova et al. (2015) studied the reaction of certain pyrroles with aniline, which is relevant to the understanding of electrophilic reactions involving compounds like 2-[3-Amino(ethyl)-4-(ethylsulfonyl)anilino]-1-ethanol (Petrova et al., 2015).

Liquid Crystalline Properties

  • Polymer Liquid Crystalline Properties : Another study by Hosseini and Hoshangi (2015) delved into the synthesis of polymers containing azobenzene groups, focusing on their liquid crystalline properties, which is significant for materials science applications related to 2-[3-Amino(ethyl)-4-(ethylsulfonyl)anilino]-1-ethanol (Hosseini & Hoshangi, 2015).

Molecular Synthesis and Analysis

  • Synthesis of Diamine Derivatives : Sharafi-Kolkeshvandi et al. (2016) conducted a study on the synthesis of diamine derivatives through electrochemical methods, which is relevant for understanding the synthesis pathways for compounds similar to 2-[3-Amino(ethyl)-4-(ethylsulfonyl)anilino]-1-ethanol (Sharafi-Kolkeshvandi et al., 2016).

Crystal Structure Analysis

  • Hydrogen-Bonded Chains in Crystals : Smith and Wermuth (2009) investigated the crystal structure of a compound isolated from a reaction involving a structurally similar compound to 2-[3-Amino(ethyl)-4-(ethylsulfonyl)anilino]-1-ethanol. Their study provides insight into the potential crystal structures and interactions of similar compounds (Smith & Wermuth, 2009).

properties

IUPAC Name

2-(3-amino-N-ethyl-4-ethylsulfonylanilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3S/c1-3-14(7-8-15)10-5-6-12(11(13)9-10)18(16,17)4-2/h5-6,9,15H,3-4,7-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCSFMVPQIVLCQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=CC(=C(C=C1)S(=O)(=O)CC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-Amino(ethyl)-4-(ethylsulfonyl)anilino]-1-ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3-Amino(ethyl)-4-(ethylsulfonyl)anilino]-1-ethanol
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2-[3-Amino(ethyl)-4-(ethylsulfonyl)anilino]-1-ethanol

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